3-(4-Fluoro-2-methylphenyl)phenethyl alcohol

Description

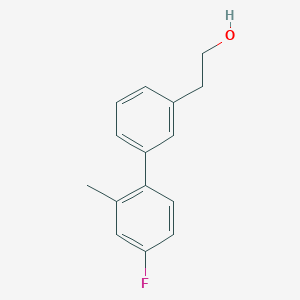

3-(4-Fluoro-2-methylphenyl)phenethyl alcohol is a fluorinated aromatic alcohol characterized by a phenethyl backbone (a benzene ring linked to a two-carbon chain terminating in a hydroxyl group) with a 4-fluoro-2-methylphenyl substituent at the third position of the benzene ring. This compound is structurally distinct due to the combination of fluorine and methyl groups on the aryl ring, which influence its electronic, steric, and physicochemical properties. Such derivatives are often explored in medicinal chemistry and material science for their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-[3-(4-fluoro-2-methylphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO/c1-11-9-14(16)5-6-15(11)13-4-2-3-12(10-13)7-8-17/h2-6,9-10,17H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBLGSNCCCWLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC=CC(=C2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)phenethyl alcohol can be achieved through several methods. One common approach involves the regioselective hydroboration of 3-fluorophenethyl alcohol . This method ensures the selective addition of boron to the desired position on the phenyl ring, followed by oxidation to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar regioselective methods. The process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3-(4-Fluoro-2-methylphenyl)acetophenone.

Reduction: Formation of 3-(4-Fluoro-2-methylphenyl)ethylbenzene.

Substitution: Formation of various substituted phenethyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)phenethyl alcohol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing phenethyl alcohol scaffolds or fluorinated/alkyl-substituted aryl groups. Key differences in substituent positions, functional groups, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural formula. †Estimated via analogy to similar compounds.

Substituent Effects on Reactivity and Stability

- Methyl Group: The 2-methyl substituent introduces steric hindrance, which may slow metabolic degradation compared to non-methylated analogs like 4-fluorophenethyl alcohol .

- Trifluoromethyl vs. Methyl/Fluoro : The CF₃ group in 2-(trifluoromethyl)phenethyl alcohol increases lipophilicity (higher XLogP³) and metabolic resistance, making it preferable in drug design .

Research Findings and Challenges

- Toxicity : Phenethyl alcohols generally exhibit low cytotoxicity, but fluorinated derivatives require careful metabolic profiling. For example, phenethyl alcohol itself is GRAS (Generally Recognized as Safe) for food use, whereas fluorinated analogs may require stricter safety evaluations .

- Synthetic Challenges : Steric hindrance from the 2-methyl group complicates coupling reactions, necessitating optimized catalysts or elevated temperatures .

- Environmental Impact : Enzymatic synthesis (e.g., lipase-catalyzed esterification, as in ) offers greener alternatives to traditional methods for related esters.

Biological Activity

3-(4-Fluoro-2-methylphenyl)phenethyl alcohol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neuropharmacological properties.

Chemical Structure and Properties

The compound this compound is characterized by a phenethyl alcohol moiety with a fluorinated aromatic substituent. The presence of the fluorine atom is significant as it can influence the compound's biological activity through changes in lipophilicity and electronic properties.

Biological Activities

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For example, in vitro assays have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens were assessed, revealing promising results:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Properties

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound was tested using the MTT assay to determine cell viability. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

Neuropharmacological Effects

Research indicates that this compound may also influence neurological pathways. A study highlighted its potential as a modulator of neurotransmitter systems, particularly in relation to anxiety and depression models in rodents. Behavioral assays showed that administration of the compound led to decreased anxiety-like behaviors in elevated plus maze tests.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A clinical study evaluated the efficacy of this compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial load in infected models treated with the compound compared to controls.

-

Case Study on Anticancer Activity

- A preclinical trial assessed the effects of the compound on tumor growth in xenograft models. Tumors treated with this compound exhibited reduced size and increased apoptosis markers compared to untreated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.